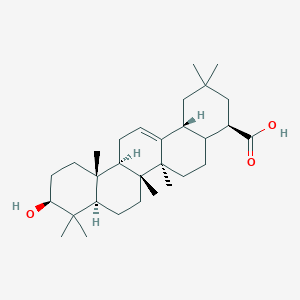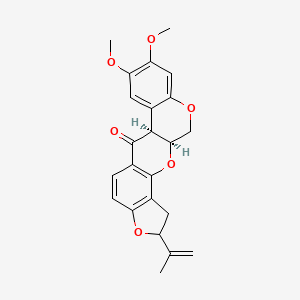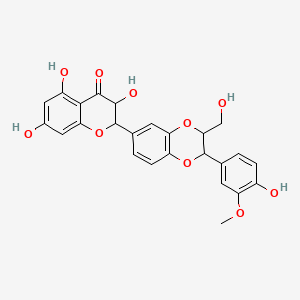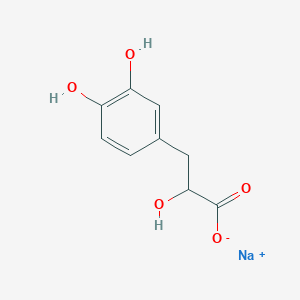
Ursolic acid (Malol)
Descripción general
Descripción
Ursolic acid (Malol) is a useful research compound. Its molecular formula is C30H48O3 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ursolic acid (Malol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ursolic acid (Malol) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Skin Health and Cosmeceutical Applications : UA improves epidermal permeability barrier function and induces epidermal keratinocyte differentiation. It also enhances dermal collagen and elastic fiber synthesis, making it relevant for cosmeceutical applications (Lim Suk Won et al., 2003).
Anti-Cancer Properties : UA has demonstrated anti-cancer properties, including inhibiting cell proliferation and inducing apoptosis in tumor cells. Clinical tests suggest its practical use as an anti-cancer agent (Ł. Woźniak, S. Skąpska, & K. Marszałek, 2015). Moreover, synthetic derivatives of UA have been developed to enhance its therapeutic effects against cancer (Vuyolwethu Khwaza, O. Oyedeji, & B. Aderibigbe, 2020).
Anti-Inflammatory Effects : UA exhibits anti-inflammatory properties, which could be potentially used in conditions like rheumatoid arthritis (T. A. Pádua et al., 2014).
Antioxidant Properties : UA has significant antioxidant activities, protecting against oxidative damage in various tissues (Patrícia G.G. do Nascimento et al., 2014).
Cardioprotective Effects : It has shown potential for cardioprotection through its uncoupling and antioxidant effects in rat heart mitochondria (J. Liobikas et al., 2011).
Hepatoprotective Effects : UA protects against ethanol-mediated liver damage in rats, suggesting its use in treating liver disorders (R. Saravanan, P. Viswanathan, & K. Pugalendi, 2006).
Neuroprotective and Psychiatric Applications : UA has potential therapeutic effects in managing neurodegenerative and psychiatric diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate the monoaminergic system and prevent mood and cognitive dysfunctions (A. B. Ramos-Hryb et al., 2017).
Anxiolytic Effects : UA exhibits anxiolytic-like effects in mice, suggesting its relevance in the management of anxiety-related disorders (A. Colla et al., 2015).
Anti-Diabetic Properties : It has been shown to have benefits in lipid and glucose metabolism, potentially useful in the treatment of type II diabetes (Anil Kumar Singh et al., 2019).
Aging and Longevity : UA may play a role in attenuating aging and extending longevity by influencing key biomarkers and pathways related to aging (Nuredin Bakhtiari, Elham Moslemee-jalalvand, & Jahanfard Kazemi, 2017).
Propiedades
IUPAC Name |
(1S,2R,4R,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-hexadecahydropicene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-17-16-20(26(32)33)19-10-14-29(6)21(25(19)18(17)2)8-9-23-28(5)13-12-24(31)27(3,4)22(28)11-15-30(23,29)7/h8,17-20,22-25,31H,9-16H2,1-7H3,(H,32,33)/t17-,18+,19?,20-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIRHAXJWMMFP-UTQWFWGYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



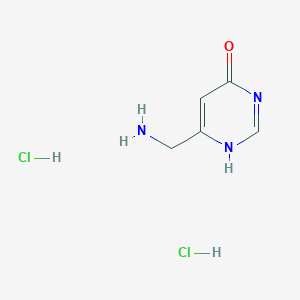
![3-[(2R,6S)-2,6-dimethylmorpholin-4-ium-4-yl]propanoate](/img/structure/B7881616.png)
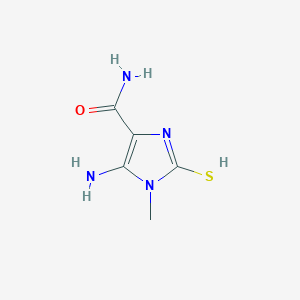

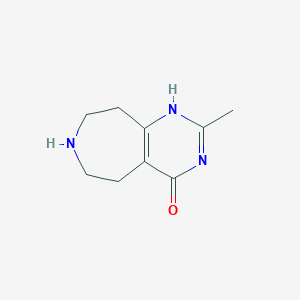
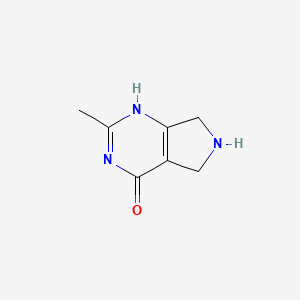
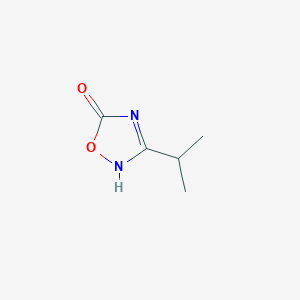
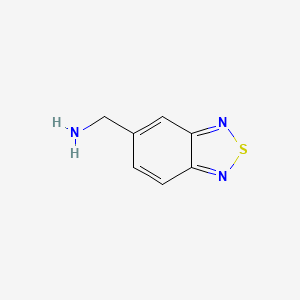
![2-[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]acetate](/img/structure/B7881662.png)

